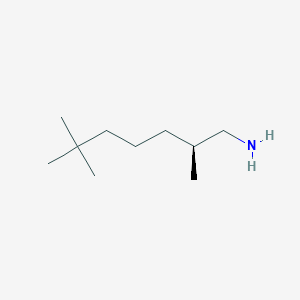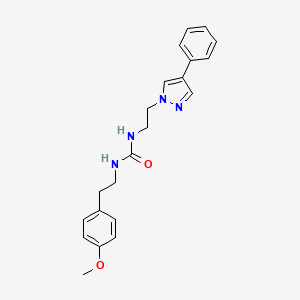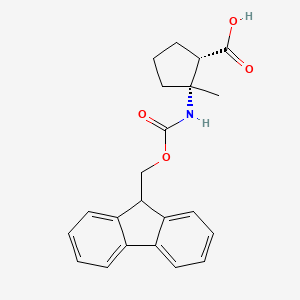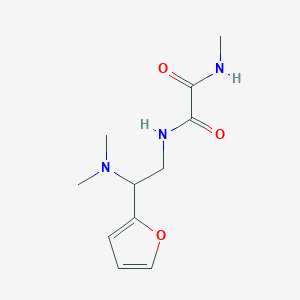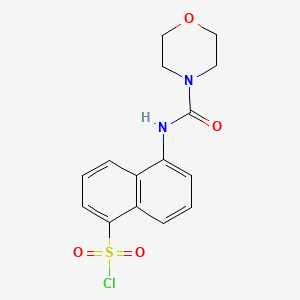![molecular formula C17H20N4O2S B2469277 N1-(sec-butyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899741-26-5](/img/structure/B2469277.png)
N1-(sec-butyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(sec-butyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide, commonly known as BPTO, is a novel compound that has attracted the attention of researchers due to its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. BPTO has shown promising results in preclinical studies, and its unique chemical structure makes it a valuable tool for studying the biological mechanisms of certain diseases.
Mécanisme D'action
The mechanism of action of BPTO is not fully understood, but it is believed to act on certain ion channels in the brain and peripheral nervous system. BPTO has been shown to modulate the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons. By blocking these channels, BPTO can reduce the excitability of neurons and prevent the onset of seizures and pain.
Biochemical and Physiological Effects:
BPTO has been shown to have a range of biochemical and physiological effects in animal models. In addition to its anticonvulsant and analgesic effects, BPTO has been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BPTO has also been shown to have anxiolytic effects, which may have implications for the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPTO is its unique chemical structure, which makes it a valuable tool for studying the biological mechanisms of certain diseases. BPTO has also been shown to have good pharmacokinetic properties, which means that it can be administered orally and has a long half-life in the body. However, one of the limitations of BPTO is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on BPTO. One area of interest is the development of more efficient synthesis methods that can yield higher yields and purity. Another area of interest is the optimization of BPTO's pharmacokinetic properties, such as its solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of BPTO and its potential applications in various scientific fields. Finally, clinical trials are needed to determine the safety and efficacy of BPTO in humans, which will be a critical step in determining its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of BPTO involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazole, which is then reacted with sec-butylamine to obtain the intermediate product. This intermediate is then reacted with oxalyl chloride to yield the final product, BPTO. The synthesis of BPTO is a challenging process that requires careful optimization of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
BPTO has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, BPTO has been shown to have potent anticonvulsant and analgesic effects in animal models, making it a potential candidate for the treatment of epilepsy and chronic pain. In biochemistry, BPTO has been used to study the interaction between certain proteins and nucleic acids, which has implications for understanding the molecular mechanisms of gene expression. In neuroscience, BPTO has been used to investigate the role of certain neurotransmitters in the brain, which has implications for the treatment of neurological disorders.
Propriétés
IUPAC Name |
N'-butan-2-yl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-11(2)18-16(22)17(23)19-15-13-9-24-10-14(13)20-21(15)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAJSNIOJNWBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate](/img/structure/B2469195.png)
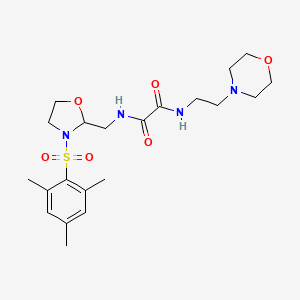
![4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2469202.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2469205.png)
![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2469206.png)
![N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2469207.png)

